Cas no 13341-72-5 (2(4H)-Benzofuranone,5,6,7,7a-tetrahydro-3,6-dimethyl-)

2(4H)-Benzofuranone,5,6,7,7a-tetrahydro-3,6-dimethyl- 化学的及び物理的性質

名前と識別子

-

- 2(4H)-Benzofuranone,5,6,7,7a-tetrahydro-3,6-dimethyl-

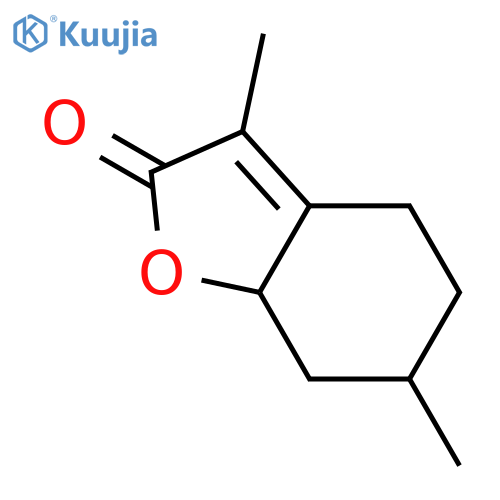

- C10H14O2

- menthalactone

- 2,2'-Iminostilbense

- 3,6-dimethyl-5,6,7,7a-tetrahydro-4H-benzofuran-2-one

- dibenzazepine

- Iminostilben

- Minostilbene

- mintlactone

- o,o'-Iminostilbene

- R-FMOC

- 5,6,7,7a-tetrahydro-3,6-dimethyl-2(4h)-benzofuranon

- FEMA 3764

- Fema no. 3764

- Einecs 236-390-6

- DIMETHYLTETRAHYDROBENZOFURANONE

- 3,6-Dimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one

- 5,6,7,7a-tetrahydro-3,6-dimethyl-2(4H)-Benzofuranone

- MINT LACTONE

- MENTHALACTONE 99+%

-

- MDL: MFCD28100461

- インチ: 1S/C10H14O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h6,9H,3-5H2,1-2H3

- InChIKey: NOSVNHVKMHWUAI-UHFFFAOYSA-N

- ほほえんだ: CC1=C2CCC(C)CC2OC1=O

計算された属性

- せいみつぶんしりょう: 166.09900

- どういたいしつりょう: 166.09938

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 253

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3

じっけんとくせい

- 密度みつど: 1.058 g/mL at 25 °C(lit.)

- ふってん: 87-89 °C/25 mmHg(lit.)

- フラッシュポイント: 華氏温度:176°f< br / >摂氏度:80°C< br / >

- 屈折率: n20/D 1.498-1.502

n20/D 1.5(lit.) - PSA: 26.30000

- LogP: 1.90420

- FEMA: 3764 | MINTLACTONE

- 光学活性: [α]20/D −35°, neat

2(4H)-Benzofuranone,5,6,7,7a-tetrahydro-3,6-dimethyl- セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

2(4H)-Benzofuranone,5,6,7,7a-tetrahydro-3,6-dimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | K62358-1kg |

5,6,7,7a-tetrahydro-3,6-dimethyl-2(4H)-Benzofuranone |

13341-72-5 | 95% | 1kg |

$9850 | 2023-09-03 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03165-5ml |

2(4H)-Benzofuranone,5,6,7,7a-tetrahydro-3,6-dimethyl- |

13341-72-5 | 5ml |

¥2908.0 | 2021-09-04 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W376418-1KG |

2(4H)-Benzofuranone,5,6,7,7a-tetrahydro-3,6-dimethyl- |

13341-72-5 | ≥99% | 1KG |

36458.32 | 2021-05-17 | |

| eNovation Chemicals LLC | K62358-1g |

5,6,7,7a-tetrahydro-3,6-dimethyl-2(4H)-Benzofuranone |

13341-72-5 | 95% | 1g |

$1150 | 2025-02-28 | |

| eNovation Chemicals LLC | K62358-1g |

5,6,7,7a-tetrahydro-3,6-dimethyl-2(4H)-Benzofuranone |

13341-72-5 | 95% | 1g |

$1150 | 2024-06-09 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W376418-SAMPLE |

2(4H)-Benzofuranone,5,6,7,7a-tetrahydro-3,6-dimethyl- |

13341-72-5 | ≥99% | 587.6 | 2021-05-17 | ||

| eNovation Chemicals LLC | K62358-1g |

5,6,7,7a-tetrahydro-3,6-dimethyl-2(4H)-Benzofuranone |

13341-72-5 | 95% | 1g |

$1150 | 2025-03-03 | |

| eNovation Chemicals LLC | K62358-1g |

5,6,7,7a-tetrahydro-3,6-dimethyl-2(4H)-Benzofuranone |

13341-72-5 | 95% | 1g |

$1150 | 2025-03-03 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W376418-25G |

2(4H)-Benzofuranone,5,6,7,7a-tetrahydro-3,6-dimethyl- |

13341-72-5 | ≥99% | 25G |

2073.21 | 2021-05-17 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W376418-100G |

2(4H)-Benzofuranone,5,6,7,7a-tetrahydro-3,6-dimethyl- |

13341-72-5 | ≥99% | 100G |

5838.35 | 2021-05-17 |

2(4H)-Benzofuranone,5,6,7,7a-tetrahydro-3,6-dimethyl- 関連文献

-

Ramesh M. Patel,Vedavati G. Puranik,Narshinha P. Argade Org. Biomol. Chem. 2011 9 6312

-

D. H. Grayson Nat. Prod. Rep. 1988 5 419

-

Yoo Tanabe,Kumi Mitarai,Takahiro Higashi,Tomonori Misaki,Yoshinori Nishii Chem. Commun. 2002 2542

-

Majid. M. Heravi,Azadeh Nazari RSC Adv. 2022 12 9944

-

Majid M. Heravi,Leila Mohammadi RSC Adv. 2021 11 38325

-

6. Index pages

-

David H. Grayson Nat. Prod. Rep. 1996 13 195

-

Kaiqing Ma,Brandon S. Martin,Xianglin Yin,Mingji Dai Nat. Prod. Rep. 2019 36 174

-

P. M. Dewick Nat. Prod. Rep. 1995 12 507

-

10. MonoterpenoidsDavid H. Grayson Nat. Prod. Rep. 1997 14 477

2(4H)-Benzofuranone,5,6,7,7a-tetrahydro-3,6-dimethyl-に関する追加情報

2(4H)-Benzofuranone, 5,6,7,7a-Tetrahydro-3,6-Dimethyl- (CAS No. 13341-72-5): An Overview of Its Properties and Applications

2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-3,6-dimethyl- (CAS No. 13341-72-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzofurans and is characterized by its unique structural features and potential biological activities. In this article, we will delve into the chemical properties, synthesis methods, and recent advancements in the study of 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-3,6-dimethyl-.

Chemical Structure and Properties

2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-3,6-dimethyl- is a cyclic compound with a molecular formula of C11H14O2. Its structure consists of a benzofuran core with additional substituents that contribute to its unique chemical properties. The presence of the tetrahydro group and the dimethyl substituents at positions 3 and 6 provide stability and enhance its solubility in various solvents. The compound exhibits a molecular weight of approximately 186.22 g/mol and has a melting point ranging from 80 to 85°C.

The chemical structure of 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-3,6-dimethyl- allows it to participate in a variety of chemical reactions. It can undergo electrophilic aromatic substitution reactions at the benzene ring and can also engage in nucleophilic addition reactions at the carbonyl group. These properties make it a valuable intermediate in the synthesis of more complex organic molecules.

Synthesis Methods

The synthesis of 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-3,6-dimethyl- has been explored through several routes. One common method involves the cyclization of an appropriate precursor followed by functional group modifications. For instance, a typical synthetic pathway starts with the condensation of an aldehyde or ketone with a suitable phenol derivative to form a benzofuran intermediate. Subsequent reduction and methylation steps yield the desired product.

A recent study published in the Journal of Organic Chemistry reported an efficient one-pot synthesis method for 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-3,6-dimethyl-. This method utilizes microwave-assisted catalysis to enhance reaction rates and yields while minimizing side reactions. The use of environmentally friendly catalysts further improves the sustainability and scalability of this synthetic approach.

Biological Activities and Applications

2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-3,6-dimethyl- has shown promising biological activities that make it an attractive candidate for pharmaceutical development. Research has demonstrated its potential as an antioxidant and anti-inflammatory agent due to its ability to scavenge free radicals and inhibit pro-inflammatory cytokines.

A study published in the European Journal of Medicinal Chemistry investigated the anti-inflammatory properties of 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-3,6-dimethyl-. The results indicated that this compound effectively reduced inflammation in both in vitro and in vivo models by modulating key signaling pathways involved in the inflammatory response. These findings suggest its potential use in treating inflammatory diseases such as arthritis and colitis.

In addition to its anti-inflammatory effects, 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-3,6-dimethyl- has also been studied for its neuroprotective properties. A recent study published in Neuropharmacology reported that this compound exhibited neuroprotective effects against oxidative stress-induced neuronal damage. The mechanism underlying these effects involves the activation of antioxidant defense systems and the inhibition of apoptosis pathways.

Clinical Trials and Future Prospects

The promising preclinical results have led to increased interest in evaluating the therapeutic potential of 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-3,6-dimethyl- in clinical settings. Several Phase I clinical trials are currently underway to assess its safety and efficacy in treating various conditions such as chronic inflammation and neurodegenerative disorders.

The future prospects for 2(4H)-Benzofuranone,5,6,7,7a-tetrahydro-3,6-dimethyl- are bright. Ongoing research aims to optimize its pharmacological properties through structural modifications and formulation development. Additionally,the identification of novel targets for this compound could expand its therapeutic applications beyond current indications.

In conclusion,2(4H)-Benzofuranone,5,6,7,7a-tetrahydro-3,6-dimethyl-(CAS No.13341-72-5) is a multifaceted compound with significant potential in medicinal chemistry.Its unique chemical structure,versatile synthesis methods,and promising biological activities make it an exciting area of research.As further studies continue to unravel its full potential,it is likely that this compound will play a crucial role in advancing therapeutic strategies for various diseases.

13341-72-5 (2(4H)-Benzofuranone,5,6,7,7a-tetrahydro-3,6-dimethyl-) 関連製品

- 15356-74-8((±)-Dihydroactinidiolide)

- 17092-92-1(R-Dihydroactinidiolide)

- 73069-14-4(Atractylenolide II)

- 1986906-52-8((2S)-2-{[(tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid)

- 53590-63-9((7-Bromo-1H-indol-2-yl)methanol)

- 1808068-80-5((1R,2S)-2-(2,6-Difluorophenyl)cyclopropan-1-amine)

- 90082-73-8(Pine, Pinus mugo pumilio, ext.)

- 2092804-11-8(1-(2-chloropyridin-3-yl)-2,2-difluoroethan-1-ol)

- 1114567-17-7(3-{(tert-butoxy)carbonylamino}-2-(pyridin-3-yl)methylpropanoic acid)

- 866810-53-9(2-{5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}-N-3-(methylsulfanyl)phenylacetamide)